Cas no 82-44-0 (1-Chloroanthraquinone)

1-Chloroanthraquinone is a versatile aromatic compound widely used in organic synthesis. It offers enhanced solubility in organic solvents and is known for its stability under various reaction conditions. Its presence as a substituent can lead to improved reactivity and selectivity in chemical transformations, making it a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.
1-Chloroanthraquinone structure
1-Chloroanthraquinone structure
Product name:1-Chloroanthraquinone
CAS No:82-44-0
MF:C14H7ClO2
MW:242.6571829319
MDL:MFCD00001189
CID:34271
PubChem ID:24892317

1-Chloroanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 1-Chloroanthracene-9,10-dione
    • 1-Chloroanthraquinone
    • 1-Chloro-9,10-anthracenedione
    • 1-Chloro anthraquinone
    • Anthraquinone, 1-chloro-
    • 9,10-Anthracenedione, 1-chloro-
    • 1-Chloranthrachinon
    • 1-Chloranthrachinon [Czech]
    • alpha-Chloroanthraquinone
    • alpha-Monochloroanthraquinone
    • .alpha.-Chloroanthraquinone
    • .alpha.-Monochloroanthraquinone
    • 96S5SQV15V
    • BOCJQSFSGAZAPQ-UHFFFAOYSA-N
    • Q27271927
    • 1-Chloroanthra-9,10-quinone
    • AC-10631
    • AS-59737
    • InChI=1/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7
    • WLN: L C666 BV IVJ DG
    • Chloroanthraquinone
    • Chloro-9,10-anthracenedione
    • FT-0607644
    • CS-W010272
    • NSC-30428
    • C14H7ClO2
    • 9,10-Anthracenedione, chloro-
    • .ALPHA.-CHLOROANTHRAQUINONE [HSDB]
    • LS-20647
    • 1-chloranthraquinon
    • Tox21_303937
    • F87551
    • BRN 1912752
    • EINECS 201-421-4
    • 1-Chloranthrachinon (czech).alpha.-chloroanthraquinone
    • HSDB 2565
    • DTXCID4031144
    • NSC30428
    • 9, 1-chloro-
    • 1-Chloroanthraquinone, 98%
    • AI3-38116
    • NSC-5138
    • CAS-82-44-0
    • A840334
    • DTXSID7052571
    • CHEMBL3560876
    • UNII-96S5SQV15V
    • 82-44-0
    • C14-H7-Cl-O2
    • 1-chloro-anthraquinone
    • 1-Chloroanthra-9,10-quinone #
    • MFCD00001189
    • NSC5138
    • AMY31054
    • 4-07-00-02559 (Beilstein Handbook Reference)
    • AKOS003632854
    • 1-chloranylanthracene-9,10-dione
    • SCHEMBL36815
    • 26264-07-3
    • NSC 30428
    • STK396664
    • W-104176
    • 1-chloro-9,10-dihydroanthracene-9,10-dione
    • 3-BROMO-4-TRIMETHYLSILANYL-1H-PYRAZOLE
    • NCGC00357175-01
    • 1-Chloro-9,10-anthraquinone
    • AE-641/00185034
    • 1-chloro-anthracene-9,10-dione
    • 1-Chloro-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-chloro- (6CI, 7CI, 8CI)
    • NSC 5138
    • α-Chloroanthraquinone
    • α-Monochloroanthraquinone
    • SY017615
    • NS00038200
    • DB-056613
    • 1-Chloro-9,10-anthracenedione; 1-Chloro-9,10-anthraquinone; NSC 30428; NSC 5138; alpha-Chloroanthraquinone; alpha-Monochloroanthraquinone
    • MDL: MFCD00001189
    • Inchi: 1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
    • InChI Key: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2)Cl)C(=O)C2C1=CC=CC=2
    • BRN: 1912752

Computed Properties

  • Exact Mass: 242.01300
  • Monoisotopic Mass: 242.013457
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Yellow needle crystals, industrial products are light yellow powder.
  • Density: 1.2377 (rough estimate)
  • Melting Point: 160.0 to 165.0 deg-C
  • Boiling Point: 345.65°C (rough estimate)
  • Flash Point: 425.7ºC at 760 mmHg
  • Refractive Index: 1.5380 (estimate)
  • Solubility: Soluble in hot toluene. (almost transparency)
  • PSA: 34.14000
  • LogP: 3.11540
  • Solubility: Soluble in acetic acid, nitrobenzene, amyl alcohol and hot benzene, slightly soluble in hot ethanol, insoluble in water. It is grayish yellow in concentrated sulfuric acid.

1-Chloroanthraquinone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39-S24/25
  • RTECS:CB6150000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • TSCA:Yes

1-Chloroanthraquinone Customs Data

  • HS CODE:29147090
  • Customs Data:

    China Customs Code:

    29147090

1-Chloroanthraquinone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM283306-500g
1-Chloroanthracene-9,10-dione
82-44-0 95%+
500g
$86 2024-07-23
TRC
C364310-100g
1-Chloroanthraquinone
82-44-0
100g
$ 121.00 2023-04-18
TRC
C364310-50000mg
1-Chloroanthraquinone
82-44-0
50g
$ 87.00 2023-04-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0653-25G
1-Chloroanthraquinone
82-44-0 >98.0%(GC)
25g
¥210.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005958-25g
1-Chloroanthraquinone
82-44-0 98%
25g
¥197 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005958-500g
1-Chloroanthraquinone
82-44-0 98%
500g
¥1080 2024-05-21
TRC
C364310-50g
1-Chloroanthraquinone
82-44-0
50g
$ 86.00 2023-09-08
TRC
C364310-25g
1-Chloroanthraquinone
82-44-0
25g
$ 75.00 2023-09-08
Key Organics Ltd
AS-59737-500G
1-chloro-9,10-dihydroanthracene-9,10-dione
82-44-0 >97%
500g
£158.00 2025-02-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C23209-100G
1-Chloroanthraquinone
82-44-0
100g
¥223.97 2023-11-10

1-Chloroanthraquinone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid Catalysts: Mercury sulfate ;  3 h, 120 °C
1.2 Reagents: Sodium chlorate Solvents: Water ;  2 h, 100 °C
Reference
Anthraquinone derivatives
, Federal Republic of Germany, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Ethyl acetate ,  Water ;  2 min, rt
1.2 20 min, rt
Reference
Carbon-carbon cleavage of aryl diamines and quinone formation using sodium periodate. A novel application
Telvekar, Vikas N.; et al, Tetrahedron Letters, 2010, 51(30), 3940-3943

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Reference
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine ;  90 min, 240 °C
Reference
Halogenated anthraquinones
, Federal Republic of Germany, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Vanadium oxide (V2O5) ,  Thallium(I) nitrate ;  430 °C
Reference
Halogen-substituted anthraquinones
, Federal Republic of Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid Catalysts: Mercury sulfate ;  3 h, 120 °C
1.2 Reagents: Sodium chlorate Solvents: Water ;  4 h, 100 °C; 2 h, 100 °C
Reference
Chloroanthraquinones
, Federal Republic of Germany, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Cupric chloride Solvents: Acetonitrile ;  1.5 h, 70 °C
Reference
Synthesis of Mesodiphenylhelianthrene from 1-Aminoanthraquinone and the Structural Elucidation of Its Endoperoxide Species after Irradiation
Feng, Sheng-Jan; et al, Organic Letters, 2022, 24(29), 5266-5270

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  1 h, reflux
2.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
3.2 Reagents: Water ;  0 °C
Reference
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium dichromate Solvents: Acetic acid ,  Water
Reference
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; et al, Monatshefte fuer Chemie, 1996, 127, 701-715

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfur
1.2 Solvents: Benzene
Reference
Reaction of anthrone and its 1- and 4-substituted derivatives with sulfur in the presence of nucleophiles
Loskutov, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2000, 36(10), 1478-1481

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Phthalic anhydride ;  6 h, 195 - 200 °C
Reference
Chloroanthraquinones
, Federal Republic of Germany, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: 12-Tungstosilicic acid
Reference
Preparation of anthraquinones
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Oxidations in the light
Eckert, Alfred, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1927, 60, 1691-3

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Water
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium dichromate Solvents: Acetic acid ,  Water
Reference
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; et al, Monatshefte fuer Chemie, 1996, 127, 701-715

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium chlorate Solvents: Water ;  4 h, 100 °C; 2 h, 100 °C
Reference
Treatment of waste waters
, Federal Republic of Germany, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Indium Solvents: 1-Butyl-3-methylimidazolium bromide ;  5 h, 95 °C
Reference
Efficient indium-mediated dehalogenation of aromatics in ionic liquid media
Canete, Alvaro F.; et al, Molecules, 2013, 18, 398-407

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
1.2 Reagents: Water ;  0 °C
Reference
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
2.2 Reagents: Water ;  0 °C
Reference
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Reference
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) ;  1 h, 165 °C; 0.5 h, 165 °C → 190 °C
1.2 Reagents: Water
2.1 Reagents: Zinc Solvents: Acetic acid ;  1 h, reflux
3.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
3.2 Reagents: Water
4.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
4.2 Reagents: Water ;  0 °C
Reference
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  60 min, 165 °C; 30 min, 165 °C → 190 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  60 min, reflux
3.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
4.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Reference
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid ,  Sodium chlorate ,  Ammonium chloride Solvents: Water ;  4 h, reflux
Reference
Chlorination of anthraquinone sulfonic acids
, United States, , ,

Synthetic Circuit 23

Reaction Conditions
Reference
The Ullmann reaction of 1,5-dichloroanthraquinone
Tokita, Sumio; et al, Nippon Kagaku Kaishi, 1981, (6), 984-8

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  60 min, reflux
2.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Reference
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium chlorate Solvents: Water
Reference
α-Chloroanthraquinone
Scott, W. J.; et al, Organic Syntheses, 1938, 18, 15-16

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrazine, phenyl- ,  Sulfur
1.2 Solvents: Water
Reference
Reaction of anthrone and its 1- and 4-substituted derivatives with sulfur in the presence of nucleophiles
Loskutov, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2000, 36(10), 1478-1481

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium dichromate Solvents: Acetic acid ,  Water
Reference
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; et al, Monatshefte fuer Chemie, 1996, 127, 701-715

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Acetone ;  10 min, rt
1.2 Reagents: Water ;  rt
Reference
A novel application of (diacetoxyiodo)benzene for carbon-carbon cleavage of aryl diamines and synthesis of quinones
Telvekar, Vikas N.; et al, Synlett, 2010, (14), 2059-2062

1-Chloroanthraquinone Raw materials

1-Chloroanthraquinone Preparation Products

1-Chloroanthraquinone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:82-44-0)1-Chloro anthraquinone
Order Number:1710411
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:02
Price ($):discuss personally

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